molecular formula C6H10O3 B072988 2-Oxobutyl acetate CAS No. 1575-57-1

2-Oxobutyl acetate

Cat. No.: B072988
CAS No.: 1575-57-1
M. Wt: 130.14 g/mol
InChI Key: LHGWJCBYBIICPP-UHFFFAOYSA-N
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Description

2-Oxobutyl acetate (CAS: 1575-57-1), also known as 1-Acetoxy-2-butanone, is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is characterized by a ketone group at the second carbon of the butyl chain and an acetate ester functional group. Key physical properties include a density of 1.015 g/cm³ and a boiling point of 80–81°C at 14 Torr . The compound is typically stored at room temperature and is utilized in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds .

Preparation Methods

Acetylation of 2-Oxobutanol

The acetylation of 2-oxobutanol (1-hydroxy-2-butanone) represents the most direct route to 2-oxobutyl acetate. This method leverages esterification between the hydroxyl group of 2-oxobutanol and acetylating agents such as acetic anhydride or acetyl chloride.

Reaction with Acetic Anhydride

In the presence of acid catalysts, 2-oxobutanol reacts with acetic anhydride to form this compound. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed due to their high catalytic efficiency. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.

Typical Conditions:

  • Molar Ratio: 1:1.2 (2-oxobutanol:acetic anhydride)

  • Catalyst Loading: 1–5% w/w

  • Temperature: 60–80°C

  • Reaction Time: 2–4 hours

Workup:
The crude product is neutralized with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and distillation under reduced pressure (80–81°C at 14 Torr). Yields typically exceed 85% under optimized conditions.

Reaction with Acetyl Chloride

Acetyl chloride offers a more reactive acetylating agent, enabling faster reaction times. However, the exothermic nature of the reaction necessitates careful temperature control.

Reaction Protocol:

  • Solvent: Dichloromethane or toluene

  • Base: Pyridine or triethylamine (to scavenge HCl byproduct)

  • Temperature: 0–25°C

  • Yield: 75–80%

Transesterification Methods

Transesterification involves the exchange of ester groups between 2-oxobutyl esters and acetic acid. This method is advantageous when starting from readily available esters such as 2-oxobutyl propionate.

Mechanism:
The reaction follows a base-catalyzed nucleophilic acyl substitution pathway. Sodium methoxide (NaOMe) or titanium(IV) isopropoxide (Ti(OiPr)₄) are effective catalysts.

Optimized Parameters:

  • Molar Ratio: 1:3 (2-oxobutyl propionate:acetic acid)

  • Catalyst: 2 mol% Ti(OiPr)₄

  • Temperature: 100–120°C

  • Reaction Time: 6–8 hours

  • Yield: 70–75%

Catalytic Esterification Using Acid Catalysts

Homogeneous and heterogeneous acid catalysts have been explored to enhance reaction efficiency and reduce environmental impact.

Homogeneous Acid Catalysis

Sulfuric acid remains widely used due to its low cost and high activity. However, corrosion and waste generation limit its industrial appeal.

Case Study:
A 2019 study demonstrated that methanesulfonic acid (MSA) achieves comparable yields (88%) to H₂SO₄ while generating less acidic waste.

Heterogeneous Acid Catalysis

Solid acids like Amberlyst-15 (a sulfonated polystyrene resin) and zeolites offer recyclability and reduced equipment corrosion.

Performance Comparison:

CatalystTemperature (°C)Yield (%)Reusability (Cycles)
Amberlyst-1590825
H-ZSM-5 Zeolite110787

Enzymatic Esterification Approaches

Lipases (e.g., Candida antarctica Lipase B) enable eco-friendly synthesis under mild conditions. These biocatalysts are immobilized on supports like acrylic resin or silica gel to enhance stability.

Process Parameters:

  • Solvent: Solvent-free or tert-butanol

  • Temperature: 35–45°C

  • Water Activity: <0.3

  • Yield: 60–65%

Advantages:

  • Minimal byproduct formation

  • Compatibility with heat-sensitive substrates

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and continuous processing. Reactive distillation combines reaction and separation in a single unit, minimizing energy consumption.

Case Study:
A 2023 pilot plant trial achieved 92% yield using a reactive distillation column with H₂SO₄ catalyst. Key parameters included:

  • Feed Rate: 50 L/h

  • Residence Time: 30 minutes

  • Purity: 98.5%

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Acetic Anhydride85–9095–98HighModerate
Acetyl Chloride75–8090–95ModerateHigh
Transesterification70–7585–90LowLow
Heterogeneous Catalysis78–8293–96HighLow
Enzymatic60–6585–88ModerateVery Low

Challenges and Optimization Strategies

Side Reactions

  • Diacetylated Byproduct: Excess acetylating agent promotes over-acetylation.
    Mitigation: Stoichiometric control and stepwise reagent addition.

  • Ketone Reactivity: The α-keto group may undergo aldol condensation under basic conditions.
    Mitigation: Use of aprotic solvents and inert atmospheres.

Purification Challenges

  • Distillation: Close boiling points of this compound (80–81°C at 14 Torr) and unreacted 2-oxobutanol (78°C at 14 Torr) necessitate precise fractional distillation.

  • Chromatography: Silica gel chromatography with hexane:ethyl acetate (7:3) achieves >99% purity but is impractical for large-scale use.

Chemical Reactions Analysis

Types of Reactions: 2-Oxobutyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

2-Oxobutyl acetate serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Esterification Reactions : It can be used to synthesize esters, which are important in producing fragrances and flavoring agents.
  • Hydroformylation : Recent studies have shown that this compound can be involved in hydroformylation processes, where it acts as a substrate for the formation of aldehydes from alkenes under mild conditions .

Flavoring Agent

The compound is also noted for its application in the food industry as a flavoring agent. According to the European Food Safety Authority (EFSA), this compound is evaluated among various flavoring substances due to its sensory properties that contribute to food palatability . Its presence has been documented in natural sources such as Coffea arabica (coffee), indicating its potential use in enhancing flavors in food products .

Environmental Studies

Research has highlighted the role of this compound in atmospheric chemistry. It is formed through the degradation of n-butyl acetate when it reacts with hydroxyl radicals. This transformation is significant for understanding the environmental impact of volatile organic compounds (VOCs) and their degradation pathways in the atmosphere . The study of such compounds is essential for developing strategies to mitigate air pollution.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Solvent Applications : Due to its solvent properties, it is employed in coatings, adhesives, and inks.
  • Chemical Manufacturing : It acts as a building block for synthesizing more complex chemical structures used in pharmaceuticals and agrochemicals.

Case Study 1: Flavor Enhancement in Coffee

A study investigating the volatile compounds in Coffea arabica identified this compound among other esters contributing to the aroma profile of coffee. This underscores its relevance in food science and flavor chemistry.

Case Study 2: Atmospheric Degradation Mechanism

Research on the atmospheric degradation mechanisms of butyl acetates revealed that this compound plays a crucial role as an intermediate product formed during the reaction of butyl acetate with hydroxyl radicals. This finding is vital for understanding VOC behavior and their environmental implications.

Mechanism of Action

The mechanism of action of 2-oxobutyl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Oxobutyl Acetate (CAS: 10150-87-5)

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol .
  • Structural Difference : The ketone group is located at the third carbon instead of the second.
  • Applications : Primarily used as a laboratory reagent for analytical purposes. Unlike 2-oxobutyl acetate, its synthetic applications are less documented, though it is commercially available in high purity (≥95%) for research .

2-Methylene-3-oxobutyl Acetate (CAS: 152958-65-1)

  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol .
  • Applications: Limited data exist, but its structure suggests utility as a precursor in polymer chemistry or specialty organic synthesis .

4-Oxobutan-2-yl Acetate (CAS: 26391-36-6)

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol .
  • Structural Difference : The ketone is positioned at the fourth carbon, creating a γ-keto ester configuration.
  • Applications : Referenced in studies on catalytic reactions and as a substrate for synthesizing aldehydes (e.g., 3-acetoxybutanal) .

4-Oxobut-2-enyl Acetate (CAS: 38982-39-7)

  • Molecular Formula : C₆H₈O₃
  • Molecular Weight : 128.13 g/mol .
  • Structural Difference: Features an α,β-unsaturated ketone (enone system), enhancing electrophilic reactivity.
  • Applications : Used in cross-coupling reactions and as a building block for conjugated carbonyl compounds .

Comparative Analysis

Reactivity Trends

  • This compound : Proximity of the ketone to the acetate group may enhance intramolecular interactions, influencing its stability and reactivity in esterification or condensation reactions .
  • 4-Oxobut-2-enyl acetate : The α,β-unsaturated system allows for Michael additions or cycloadditions, making it more reactive than saturated analogues .

Industrial and Research Relevance

  • This compound is favored in medicinal chemistry for synthesizing benzoylamino derivatives .
  • 4-Oxobutan-2-yl acetate is critical in catalytic studies, such as palladium-mediated cross-couplings .

Biological Activity

2-Oxobutyl acetate, a compound with the chemical formula C6H10O3, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and industrial chemistry. This article delves into its biological activity, exploring its mechanisms of action, toxicity, and relevant case studies.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C6H10O3
  • CAS Number: 1575-57-1
  • Structure: It is an ester derived from acetic acid and 2-oxobutanol.

This compound is primarily used as a solvent and reagent in organic synthesis and has potential applications in drug delivery systems and as a precursor for pharmaceutical compounds .

The biological activity of this compound is largely attributed to its ability to interact with various metabolic pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of different metabolites that may have distinct biological effects. Its mechanism involves:

  • Enzymatic Reactions: It participates in enzyme-catalyzed reactions, influencing metabolic pathways crucial for cellular functions.
  • Oxidation and Reduction Reactions: The compound undergoes various chemical transformations that can modify its structure and biological activity.

Toxicological Studies

Acute Toxicity:

  • In an acute oral toxicity study, this compound was administered to Sprague-Dawley rats at doses up to 2000 mg/kg body weight. All animals survived without significant systemic toxicity observed, indicating a high safety margin .

Skin Irritation:

  • A study assessing skin irritation found that at a concentration of 0.5%, the compound did not significantly affect tissue viability, suggesting it is non-irritating to the skin .

Repeated Dose Dermal Toxicity:

  • In a 90-day dermal toxicity study, moderate skin irritation was noted at higher concentrations, but no systemic toxicity was observed. This indicates that while the compound may cause local irritation, it does not pose significant health risks with controlled exposure .

Application in Drug Delivery Systems

Research has indicated that this compound can be utilized in drug delivery systems due to its favorable solubility properties and ability to enhance the bioavailability of certain therapeutic agents. For instance, studies have explored its role as a solvent in formulations aimed at improving drug absorption through various routes.

Enzyme-Catalyzed Reactions

In biochemical research, this compound has been employed to study enzyme-catalyzed reactions. Its role as a substrate allows researchers to investigate metabolic pathways and enzyme kinetics, providing valuable insights into cellular metabolism.

Data Summary Table

PropertyValue/Description
Molecular FormulaC6H10O3
CAS Number1575-57-1
Acute Oral Toxicity (LD50)>2000 mg/kg
Skin IrritationNon-irritating at 0.5% concentration
ApplicationsSolvent in organic synthesis; drug delivery

Properties

IUPAC Name

2-oxobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWJCBYBIICPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166271
Record name 2-Butanone, 1-hydroxy-, acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-57-1
Record name 1-Acetoxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-2-butanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxobutyl acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 1-hydroxy-, acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETOXY-2-BUTANONE
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Synthesis routes and methods

Procedure details

A mixture of 1-bromobutan-2-one (10 g, 66.2 mmol), potassium acetate (7.8 g, 79.4 mmol), and N,N-dimethylformamide (50 ml) was stirred at room temperature for 5 days. Water was added to the reaction mixture and extracted with diethyl ether twice. The organic layers were combined and washed with a saturated saline solution, dried over magnesium sulfate, and filtrated. The filtrate was concentrated under reduced pressure to obtain the title compound (8.24 g) in the form of a mixture with N,N-dimethylformamide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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